molecular formula C32H29N3O5 B11564678 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate

Cat. No.: B11564678
M. Wt: 535.6 g/mol
InChI Key: BDZJBIPAXACFOE-KEIPNQJHSA-N
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Description

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an ethoxyphenyl group, which is further connected to an imino group and diphenylacetamido moieties. Its intricate structure suggests potential utility in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyphenyl benzoate with an appropriate amine derivative under acidic or basic conditions to form the imino linkage. The diphenylacetamido groups are introduced through subsequent amidation reactions using diphenylacetic acid derivatives and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert imino groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or ethoxyphenyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

    Medicine: Explored for its potential as a drug candidate due to its complex structure and possible bioactivity.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s imino and amido groups may form hydrogen bonds or other interactions with proteins or enzymes, potentially modulating their activity. Additionally, the diphenylacetamido moieties could interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H29N3O5

Molecular Weight

535.6 g/mol

IUPAC Name

[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C32H29N3O5/c1-2-39-28-20-23(18-19-27(28)40-32(38)26-16-10-5-11-17-26)21-34-35-29(36)22-33-31(37)30(24-12-6-3-7-13-24)25-14-8-4-9-15-25/h3-21,30H,2,22H2,1H3,(H,33,37)(H,35,36)/b34-21+

InChI Key

BDZJBIPAXACFOE-KEIPNQJHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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